Cipropride S enantiomer
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Overview
Description
Cipropride S enantiomer is the S enantiomer of cipropride, a compound known for its antiemetic properties . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. The S enantiomer of cipropride is specifically used in scientific research and has unique properties compared to its R enantiomer .
Preparation Methods
The preparation of enantiomerically pure compounds like Cipropride S enantiomer involves several synthetic strategies. One common method is enantioselective catalysis, which uses chiral catalysts to produce a single enantiomer . Industrial production often involves the separation of enantiomers using techniques such as high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents . The reaction conditions typically include specific solvents and temperatures to ensure the stability and purity of the enantiomer .
Chemical Reactions Analysis
Cipropride S enantiomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cipropride S enantiomer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cipropride S enantiomer involves its interaction with specific molecular targets and pathways. As an antiemetic agent, it works by blocking certain receptors in the brain that trigger nausea and vomiting . The molecular targets include serotonin receptors and dopamine receptors, which are involved in the regulation of nausea and vomiting .
Comparison with Similar Compounds
Cipropride S enantiomer is unique compared to other similar compounds due to its specific enantiomeric form. Similar compounds include:
Cipropride R enantiomer: The R enantiomer of cipropride, which has different pharmacological properties and may not be as effective as the S enantiomer.
Metoclopramide: Another antiemetic agent that works by blocking dopamine receptors but has a different chemical structure.
This compound stands out due to its specific interaction with molecular targets and its effectiveness in preventing nausea and vomiting .
Properties
Molecular Formula |
C17H25N3O4S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1 |
InChI Key |
BTYDXWCTJDAEHA-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC3CC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 |
Origin of Product |
United States |
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